molecular formula C19H17ClN2O3 B11354161 2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide

2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide

Cat. No.: B11354161
M. Wt: 356.8 g/mol
InChI Key: ONHKBWDQYNZLBI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methylfuran group, and a pyridinyl group.

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the chlorophenoxy group: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.

    Introduction of the methylfuran group: This step involves the reaction of 5-methylfuran-2-carbaldehyde with a suitable reagent to form the desired intermediate.

    Coupling with the pyridinyl group: The final step involves coupling the intermediate with pyridin-2-ylamine under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe to study specific biological pathways.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide can be compared with other similar compounds, such as:

    2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide: This compound has a methoxy group instead of a chloro group, which may affect its reactivity and biological activity.

    2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-3-yl)acetamide: This compound has a different position of the nitrogen atom in the pyridinyl group, which may influence its binding properties and mechanism of action.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C19H17ClN2O3/c1-14-5-8-17(25-14)12-22(18-4-2-3-11-21-18)19(23)13-24-16-9-6-15(20)7-10-16/h2-11H,12-13H2,1H3

InChI Key

ONHKBWDQYNZLBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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